Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate
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Overview
Description
Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorobenzamido group, a methylphenyl group, and a phenylmethylamino group, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzamido Intermediate: This step involves the reaction of 3-chlorobenzoic acid with an amine to form the chlorobenzamido intermediate.
Coupling with Methylphenyl Group: The intermediate is then reacted with a methylphenyl compound under specific conditions to form the desired product.
Final Coupling and Esterification: The final step involves coupling the product with methyl acetate under esterification conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate
- Methyl 2-(((2-(3-chlorobenzamido)-4-methylphenyl)(phenyl)methyl)amino)acetate
Uniqueness
Methyl 2-(((2-(3-chlorobenzamido)-5-methylphenyl)(phenyl)methyl)amino)acetate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorobenzamido group and the methylphenyl group provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-[[[2-[(3-chlorobenzoyl)amino]-5-methylphenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16-11-12-21(27-24(29)18-9-6-10-19(25)14-18)20(13-16)23(26-15-22(28)30-2)17-7-4-3-5-8-17/h3-14,23,26H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOOIZVUGWKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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